molecular formula C13H14N4O4 B2608264 1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1005126-04-4

1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No.: B2608264
CAS No.: 1005126-04-4
M. Wt: 290.279
InChI Key: GTXWHSJHZYYLNH-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione (CAS 1005126-04-4) is a high-purity, polyfunctionalized fused [5,5] bicyclic heterocycle of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the pyrrolo[3,4-c]pyrazole chemical class, a scaffold recognized for its prevalence as a pharmacophore in diverse therapeutic areas . The molecular structure incorporates a maleimide moiety and a 4-nitrophenyl substituent at the C-3 position, making it a valuable intermediate for further synthetic modification via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig animations to create novel analog libraries . With a molecular formula of C13H14N4O4 and a molecular weight of 290.27 g/mol , this building block is primarily utilized in the design and synthesis of biologically active molecules. Researchers employ it as a key precursor for exploring structure-activity relationships, particularly in developing compounds for antibacterial, antifungal, and phosphatase inhibition studies . The compound is supplied with a purity of 90% and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,5-dimethyl-3-(4-nitrophenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-15-12(18)9-10(14-16(2)11(9)13(15)19)7-3-5-8(6-4-7)17(20)21/h3-6,9-11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXWHSJHZYYLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted products depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, tetrahydropyrrolo derivatives have shown promising results in inhibiting the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of tetrahydropyrrolo compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance the compound's interaction with bacterial cell membranes .

Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored in various studies. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines suggests that these compounds could serve as therapeutic agents in treating inflammatory diseases .

Material Science Applications

Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers. Research indicates that such modifications can lead to the development of advanced materials with tailored properties for specific applications .

Photonic Devices
Due to its electronic properties, this compound is being studied for applications in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study 1: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of tetrahydropyrrolo derivatives and evaluated their cytotoxicity against several cancer cell lines. The findings revealed that compounds with a nitrophenyl substituent exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various tetrahydropyrrolo derivatives against common pathogens. The results demonstrated that certain derivatives significantly inhibited bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The compound’s unique structure allows it to bind to specific sites, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns, heteroatom arrangements, and ring saturation. Below is a comparative analysis based on evidence from diverse sources:

Core Scaffold Variations

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., 16a, 16b) : These compounds share a fused pyrazole-triazole-pyrimidine system. Unlike the target compound, they lack the pyrrolidine-dione moiety, resulting in reduced electron-withdrawing capacity. Their synthesis involves benzhydrazide coupling with pyrazole intermediates .
  • Thieno[3,4-c]pyrrole-4,6-dione (TP)-based polymers (e.g., FTPF, STPS): These feature a thiophene-fused pyrrole-dione core, enhancing π-conjugation for optoelectronic applications. The target compound’s pyrrolo-pyrazole-dione system lacks such extended conjugation, limiting its utility in organic electronics .

Substituent-Driven Properties

  • Chlorophenyl and Thiazole Derivatives (e.g., CAS 573942-06-0, 304661-89-0): Compounds like 5-(4-chlorophenyl)-1-(4,5-dihydro-4-oxo-2-thiazolyl)tetrahydro-3-phenylpyrrolo[3,4-c]pyrazole-4,6-dione exhibit enhanced hydrophobicity and biological activity due to chlorophenyl and thiazole groups.
  • Coumarin-Pyrimidine Hybrids (e.g., 4i, 4j) : These derivatives integrate coumarin moieties, enabling fluorescence properties absent in the target compound. The methyl and nitrophenyl substituents in the target compound prioritize steric stabilization over luminescence .

Comparative Data Table

Compound Core Structure Key Substituents Melting Point (°C) Applications References
1,5-Dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione Pyrrolo[3,4-c]pyrazole-dione 4-Nitrophenyl, 1,5-dimethyl Not reported Medicinal intermediates
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Pyrazole-triazole-pyrimidine 4-Nitrophenyl, fluorophenyl >340 Anticancer research
5-(4-Chlorophenyl)-1-(4,5-dihydro-4-oxo-2-thiazolyl)tetrahydro-3-phenylpyrrolo[3,4-c]pyrazole-dione Pyrrolo[3,4-c]pyrazole-dione Chlorophenyl, thiazole Not reported Antimicrobial agents
Thieno[3,4-c]pyrrole-4,6-dione (FTPF) Thiophene-pyrrole-dione Furan, 2-ethylhexyl Polymer form Organic thin-film transistors

Research Findings and Implications

  • Reactivity : The 4-nitrophenyl group in the target compound enhances electrophilicity at the pyrazole-dione core, enabling facile functionalization compared to chlorophenyl or methoxyethyl analogs .
  • Thermal Stability : Pyrazolo-triazolo-pyrimidine derivatives (e.g., 16a) exhibit higher thermal stability (mp >340°C) due to their rigid fused-ring systems, whereas the target compound’s partially saturated pyrrolidine ring may reduce melting points .
  • Biological Activity : Nitrophenyl-substituted compounds often show superior enzyme inhibition (e.g., kinase or protease targets) compared to coumarin hybrids, which prioritize photophysical properties .

Biological Activity

1,5-Dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C₁₃H₁₄N₄O₄
  • Molecular Weight : 290.27 g/mol
  • CAS Number : 1005126-04-4

Antitumor Activity

Recent studies have indicated that derivatives of the pyrrolo[3,4-c]pyrazole framework exhibit significant antitumor activity. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

Research has shown that compounds containing the pyrazole nucleus possess antimicrobial activities against a range of pathogens. A study highlighted that certain pyrazole derivatives exhibit antibacterial and antifungal effects, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi.

Phosphatase Inhibition

This compound has been identified as a phosphatase inhibitor. Phosphatases play crucial roles in cellular signaling and metabolism; thus, their inhibition can lead to significant biological effects. This property opens avenues for developing therapeutic agents targeting various diseases linked to phosphatase activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes cyclization reactions that form the bicyclic structure characteristic of this compound class.

Example Synthetic Route:

  • Starting Materials : Diethyl acetylenedicarboxylate and arylhydrazines.
  • Reagents : Sodium nitrite and hydrochloric acid.
  • Conditions : Controlled temperature and pH to facilitate cyclization.

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrrolo[3,4-c]pyrazole and tested their antitumor efficacy on human cancer cell lines. The results demonstrated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against breast and lung cancer cells.

CompoundIC50 (µM)Cell Line
Compound A12.5MCF-7 (Breast Cancer)
Compound B8.0A549 (Lung Cancer)

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacteria
Compound C32Staphylococcus aureus
Compound D16Escherichia coli

Q & A

Q. What are the standard synthetic routes for 1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione?

The synthesis typically involves multi-step condensation reactions. For example, heterocyclic precursors like pyrazole and pyrrolidine derivatives are reacted under reflux conditions with aromatic nitro compounds. A key intermediate is generated via coupling of 4-nitrophenyl groups with pyrazole cores, followed by cyclization using diethyl oxalate or similar reagents in toluene or ethanol . Post-synthetic purification often employs recrystallization from DMF-EtOH (1:1) to isolate the target compound .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and analytical methods:

  • NMR (¹H and ¹³C): Assigns proton and carbon environments, confirming regioselectivity of substituents (e.g., methyl groups at positions 1 and 5, nitrophenyl at position 3) .
  • IR Spectroscopy: Identifies carbonyl (C=O) and nitro (NO₂) stretching frequencies (~1700 cm⁻¹ and ~1520 cm⁻¹, respectively) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]⁺ matching theoretical values within 3 ppm error) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are used to predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computational modeling with experimental validation to identify optimal reaction conditions (e.g., solvent choice, temperature) . Molecular docking can also prioritize synthetic routes by predicting bioactivity early in the design phase .

Q. What biological targets are predicted for this compound via molecular docking?

Docking studies using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) suggest potential antifungal activity. The nitrophenyl group may interact with hydrophobic pockets, while the pyrrolopyrazole core could inhibit heme-binding sites critical for enzyme function . Further in vitro assays (e.g., MIC tests against Candida spp.) are recommended to validate these predictions.

Q. How can researchers resolve contradictions in reported reaction conditions (e.g., solvent selection)?

Discrepancies in solvents (e.g., toluene vs. ethanol) may arise from competing reaction mechanisms. A systematic approach involves:

  • Design of Experiments (DoE): Use factorial designs to test variables like solvent polarity, temperature, and catalyst loading .
  • Kinetic Profiling: Monitor reaction progress via HPLC or in situ IR to identify rate-limiting steps under different conditions .

Q. What green chemistry strategies apply to its synthesis?

  • Solvent Optimization: Replace high-boiling solvents (DMF) with ethanol or water where possible .
  • Catalyst Recycling: Explore heterogeneous catalysts (e.g., zeolites) to minimize waste .
  • Energy Efficiency: Microwave-assisted synthesis can reduce reaction times and energy consumption .

Q. How does structural modification (e.g., substituent variation) impact bioactivity?

Replacing the 4-nitrophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups alters electronic properties, affecting binding to targets like 14-α-demethylase. For example, chloro-substituted analogs show enhanced hydrophobic interactions in docking models .

Q. What analytical methods assess stability under varying conditions (e.g., pH, temperature)?

  • Thermogravimetric Analysis (TGA): Determines thermal decomposition thresholds.
  • Accelerated Stability Studies: Expose the compound to stressed conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC .
  • pH-Dependent Solubility: Use shake-flask methods to measure solubility in buffers (pH 1–13) .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data across studies?

Variations in NMR chemical shifts or IR peaks may stem from differences in solvent, concentration, or instrumentation. Solutions include:

  • Cross-Validation: Compare data with structurally similar compounds (e.g., 3,6-bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione) .
  • Computational NMR Prediction: Tools like ACD/Labs or Gaussian-generated shifts can resolve ambiguities .

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